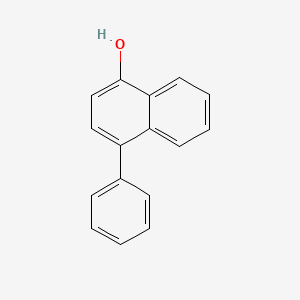

4-Phenylnaphthalen-1-ol

Description

Historical Context and Evolution within Naphthalene (B1677914) Chemistry

The study of naphthalene and its derivatives has been a cornerstone of organic chemistry for over a century, driven by their prevalence in coal tar and their utility as precursors for dyes, polymers, and pharmaceuticals. The synthesis of specifically substituted naphthalenes, such as arylnaphthols, evolved with the broader development of synthetic methodologies.

Early approaches to aryl-substituted naphthalenes often relied on multi-step classical reactions. One foundational method that enabled the synthesis of related structures is the Stobbe condensation, which involves the reaction of ketones or aldehydes with diesters to form alkylidene succinic acids or their derivatives. scispace.com These intermediates can then undergo intramolecular cyclization reactions, such as Friedel-Crafts acylation, to construct the naphthalene ring system. scispace.com

The advent of modern cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including 4-phenylnaphthalen-1-ol. Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, provided highly efficient and regioselective methods for forming carbon-carbon bonds between aryl halides and arylboronic acids (or organozinc reagents). These techniques allow for the direct and versatile introduction of a phenyl group onto a pre-functionalized naphthalene core, or vice-versa, making compounds like this compound and its derivatives more accessible for research. researchgate.netresearchgate.net More recent developments continue to refine these processes, for instance, by using diaryliodonium salts as arylating agents for naphthols in one-pot double arylation reactions. frontiersin.org

Structural Significance within Arylnaphthol Frameworks

The this compound molecule is a member of the arylnaphthol structural class, which is characterized by a hydroxyl-substituted naphthalene ring directly bonded to an aryl group. The specific arrangement of these components in this compound imparts distinct chemical properties.

Naphthalene Core : The fused bicyclic aromatic ring system provides a rigid, planar, and electron-rich scaffold. This core structure is known for its unique electronic and photophysical properties. cymitquimica.com

1-Naphthol Moiety : The hydroxyl group at the C1 position makes the compound a naphthol, which is the naphthalene analogue of a phenol (B47542). This group is acidic and can participate in hydrogen bonding. cymitquimica.com It also activates the naphthalene ring towards electrophilic substitution and can be readily converted into other functional groups, such as ethers or esters, enhancing the molecule's synthetic versatility. nih.govacs.org

C4-Phenyl Group : The phenyl substituent at the C4 position significantly influences the molecule's steric and electronic profile. It extends the π-conjugated system, which can affect its optical properties. The presence of this bulky group peri to the hydroxyl group can influence the reactivity and conformation of the molecule.

In the broader context of arylnaphthol frameworks, the connection between the two aryl systems (naphthalene and phenyl) creates a biaryl linkage. While this compound itself is achiral, related, more sterically hindered biaryl systems can exhibit axial chirality, or atropisomerism. This phenomenon arises from restricted rotation around the single bond connecting the two aryl rings. Axially chiral biaryls are of immense importance as privileged scaffolds for chiral ligands and catalysts in asymmetric synthesis. nih.govacs.orgontosight.ai The development of synthetic methods to access enantiomerically pure biaryls, including ortho-hydroxy biaryls, is an active area of research. nih.govacs.org

Overview of Contemporary Research Trajectories for the this compound Moiety

Current research involving the this compound moiety primarily focuses on its use as a key intermediate in the synthesis of more complex and functional molecules for a variety of applications.

Synthetic Intermediate for Bioactive Compounds: A significant research trajectory involves using this compound and its analogs as precursors for biologically active molecules. Arylnaphthol derivatives are recognized as essential compounds for studying potential antimitotic and viral reverse transcriptase inhibitory activities. scispace.com A key application is the synthesis of substituted naphthoquinones. researchgate.netnih.govrsc.org Naphthoquinones are a class of compounds that form the core structure of many natural products and are investigated for a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. researchgate.netresearchgate.netarabjchem.orgscispace.com For example, recent studies have demonstrated methods to convert 2-phenylnaphthalen-1-ol, a constitutional isomer of this compound, into naphthoquinone derivatives. researchgate.netnih.govrsc.org

Development of Novel Therapeutics: Derivatives of the phenylnaphthalene scaffold are being actively explored in medicinal chemistry. Research has shown that 2-phenylnaphthalene (B165426) derivatives can inhibit pro-inflammatory mediators, suggesting potential applications as anti-inflammatory agents. ekb.eg Specifically, certain compounds have been found to decrease the expression of inducible nitric oxide synthase and cyclooxygenase-II, key enzymes in the inflammatory pathway. ekb.eg The general class of lignans, which includes aryltetralin and arylnaphthalene structures, has a rich history of biological activity, providing the foundation for chemotherapeutic drugs. scispace.com

Materials Science and Catalysis: The structural framework of arylnaphthols is also relevant in materials science and catalysis. Binaphthyl derivatives, which share the biaryl feature, are studied for their potential as chiral ligands in asymmetric synthesis, owing to their unique stereochemical properties. ontosight.ai The hydroxyl group of the naphthol can be converted into other functionalities, making these compounds versatile precursors for creating specialized ligands or organocatalysts. nih.govacs.org The extended aromatic system of phenylnaphthalene structures also suggests potential for creating materials with interesting photophysical or electronic properties, such as those used in OLEDs, although this is a broader application of the parent structures.

| Research Area | Derivative/Analog Studied | Key Research Finding |

| Organic Synthesis | 2-Phenylnaphthalen-1-ol | Utilized to prepare naphthoquinone, an important core for bioactive compounds. researchgate.netnih.govrsc.org |

| Medicinal Chemistry | Arylnaphthalene derivatives | Investigated for antimitotic and viral reverse transcriptase inhibitory activity. scispace.com |

| Medicinal Chemistry | 2-Phenylnaphthalene derivatives | Shown to inhibit lipopolysaccharide-influenced pro-inflammatory mediators like iNOS and COX-2. ekb.eg |

| Asymmetric Catalysis | Axially chiral hydroxybiaryls | The ortho-hydroxyaryl scaffold is a versatile precursor for chiral ligands and organocatalysts. nih.govacs.org |

| Organic Synthesis | 4-Aryl-1-naphthols | Can be synthesized via methods like Stobbe condensation followed by cyclization. scispace.com |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylnaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWRORYSXGKWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylnaphthalen 1 Ol and Its Analogues

Regioselective Synthesis Approaches to the 4-Phenylnaphthalene-1-ol Core

The regioselective synthesis of the 4-phenylnaphthalen-1-ol core is a critical aspect of its chemical preparation, ensuring the correct placement of the phenyl and hydroxyl groups on the naphthalene (B1677914) ring. Electrophilic cyclization and cross-coupling reactions are two of the most powerful strategies employed to achieve this.

Electrophilic Cyclization Reactions of Precursor Structures

Electrophilic cyclization reactions provide a direct route to the naphthalene core by forming one of the fused rings through an intramolecular reaction. The regioselectivity of these cyclizations is a key challenge, with the substitution pattern of the precursor molecule playing a crucial role in directing the formation of the desired isomer. While the synthesis of the isomeric 2-phenylnaphthalen-1-ol via this method is well-documented, the regioselective synthesis of the 4-phenyl isomer presents unique considerations. nih.govacs.org

Brønsted acids are effective catalysts for the cyclization of suitable precursor molecules to form the naphthalene ring system. nih.govacs.org For instance, the treatment of ortho-alkynylarylketones with a Brønsted acid such as (+)-camphorsulfonic acid ((+)-CSA) can induce a 6-endo-dig cyclization to yield naphthalenol structures. acs.orgnih.gov The reaction proceeds through the protonation of the carbonyl group, which activates the molecule for the intramolecular attack of the alkyne. The choice of solvent can significantly influence the reaction's selectivity. For example, conducting the reaction in methyl trimethylacetate has been shown to favor the formation of the naphthalenol product while suppressing the formation of other potential byproducts. acs.orgnih.gov

While this methodology has been successfully applied to the synthesis of 2-phenylnaphthalen-1-ol analogues, the regioselective synthesis of this compound via this route would depend on the specific design of the starting precursor to favor cyclization at the desired position.

Table 1: Examples of Brønsted Acid-Catalyzed Cyclization for the Synthesis of Naphthalenol Analogues

| Precursor | Brønsted Acid | Solvent | Product | Yield (%) | Reference |

| ortho-Alkynylarylketone | (+)-CSA | Methyl trimethylacetate | 2-Phenylnaphthalen-1-ol analogue | Predominantly formed | acs.orgnih.gov |

Lewis acids, particularly metal salts like bismuth(III) triflate (Bi(OTf)₃), are also employed to catalyze the electrophilic cyclization of ortho-alkynylarylketones. acs.orgnih.gov Bi(OTf)₃ is a versatile and effective catalyst for various organic transformations, including Friedel-Crafts type reactions. researchgate.netresearchgate.net In the context of naphthalenol synthesis, the mechanism is believed to involve the coordination of the metal salt to the carbonyl oxygen, which enhances the electrophilicity of the molecule and facilitates the intramolecular cyclization.

It is important to note that a switch from a Brønsted acid to Bi(OTf)₃ can alter the reaction pathway and lead to different products. For example, in some reported cases, the use of Bi(OTf)₃ with ortho-alkynylarylketone precursors has led to the formation of cyclopenta[a]naphthalenol products instead of the desired naphthalenol core. acs.orgnih.gov This highlights the critical role of the catalyst in controlling the regioselectivity and the final product of the cyclization reaction. The successful application of Bi(OTf)₃ for the specific synthesis of this compound would require careful optimization of the reaction conditions and substrate design.

Cross-Coupling Reactions for Phenyl-Naphthalene Linkage

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, these reactions are instrumental in creating the bond between the naphthalene core and the phenyl group.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is particularly relevant to the synthesis of this compound as it provides a robust method for preparing the ortho-alkynylarylketone precursors required for the subsequent electrophilic cyclization strategies. acs.orgnih.gov

The general approach involves the coupling of a suitably substituted ortho-haloarylketone with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This methodology allows for the efficient construction of the carbon skeleton of the precursor molecule, which can then be cyclized to form the desired naphthalenol ring system.

Table 2: Representative Sonogashira Coupling for the Synthesis of an ortho-Alkynylarylketone Precursor

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 2-Haloarylacetophenone | Pent-4-yn-1-ol derivative | Pd catalyst, CuI | Amine base | Organic solvent | ortho-Alkynylarylketone | Not specified | acs.orgnih.gov |

Note: This table illustrates the general approach for synthesizing the necessary precursors.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. researchgate.net This reaction is highly versatile and tolerant of a wide range of functional groups, making it an excellent choice for the direct synthesis of the 4-phenylnaphthalene-1-ol core.

In a typical Suzuki-Miyaura approach to this compound, a 4-halonaphthalen-1-ol derivative (such as 4-bromo-1-naphthol) is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can all influence the efficiency and yield of the reaction. This method offers a direct route to the target molecule without the need for a subsequent cyclization step, making it a highly convergent and efficient synthetic strategy. The synthesis of 4-phenyl-1,8-naphthalimide has been successfully achieved via a Suzuki coupling of 4-bromo-1,8-naphthalic anhydride (B1165640) with phenylboronic acid, demonstrating the feasibility of this approach on the naphthalene scaffold. mdpi.com

Table 3: Example of Suzuki-Miyaura Coupling for the Synthesis of a Phenyl-Naphthalene Linkage

| Naphthalene Derivative | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Dimethylformamide/Water | 4-Phenyl-1,8-naphthalimide | 77 (microwave) | mdpi.com |

Note: This table provides data for a closely related naphthalimide derivative, illustrating the applicability of the Suzuki-Miyaura coupling for forming the 4-phenylnaphthalene core.

Annulation Strategies for Naphthalene Ring Formation

Annulation, the formation of a new ring onto a pre-existing one, is a cornerstone of naphthalene synthesis. Transition metal-catalyzed reactions are particularly prominent in achieving this transformation efficiently and with high selectivity.

One powerful method involves the Palladium-catalyzed cocyclization of diyne esters and arynes. frontiersin.org This approach constructs the naphthalene ring under relatively mild conditions using only a catalytic amount of the palladium catalyst. frontiersin.org A plausible mechanism for this transformation begins with the formation of a palladacycle intermediate from a diyne ester, which then reacts with benzyne (B1209423) to yield the arylnaphthalene structure. frontiersin.org

Manganese-mediated cyclization offers an alternative pathway. frontiersin.org The proposed mechanism involves the abstraction of an alpha-hydrogen to produce a Mn(III) enolate, which, through electron transfer, generates a radical species. frontiersin.org This radical undergoes a 5-exo-dig cyclization onto an alkyne, followed by a vinyl radical addition to a benzene (B151609) ring (6-exo/endo type cyclization) to construct the naphthalene core before a final electron transfer generates the aromatic ring. frontiersin.org

| Metal Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Diyne esters and arynes | Catalytic amount of metal, mild conditions, efficient. | frontiersin.org |

| Manganese (Mn) | Alkynes and benzene derivatives | Radical-mediated cyclization process. | frontiersin.org |

| Nickel (Ni) | (Not specified) | Used in reductive cyclization for diastereodivergent synthesis. | frontiersin.org |

Precursor Design and Chemical Transformations in this compound Synthesis

The rational design of starting materials is critical for the successful synthesis of a precisely substituted molecule like this compound. The choice of precursors dictates the feasibility of the chosen synthetic route and the ultimate placement of the phenyl and hydroxyl functional groups.

For annulation strategies, precursors would need to contain the requisite phenyl and latent hydroxyl functionalities. For instance, in a palladium-catalyzed reaction, a diyne ester bearing a phenyl group at the appropriate position could be a key starting material. The design of precursors for complex naphthalene analogues, such as those intended as photoactivated DNA cross-linkers, demonstrates the importance of substituent effects on reaction efficiency. nih.gov In these cases, the nature of substituents at the 4-position of the naphthalene moiety significantly influences the yield of DNA cross-linking. nih.gov

A novel and powerful strategy for accessing substituted naphthalenes involves the skeletal editing of more complex heterocycles. nih.gov One such method is the nitrogen-to-carbon single-atom transmutation in isoquinolines. nih.gov This approach uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.gov The transformation proceeds through the formation of a triene intermediate via ring-opening of the isoquinoline (B145761), which then undergoes a 6π-electrocyclization and subsequent elimination to afford the substituted naphthalene product. nih.gov This methodology provides a unique pathway for precursor design, allowing for the conversion of an isoquinoline directing group into a naphthalene ring system. nih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving high yield and selectivity in the synthesis of this compound necessitates the careful optimization of reaction conditions. Key parameters that are typically investigated include the choice of solvent and catalyst, reaction temperature, and reagent stoichiometry.

The screening of solvents, catalysts, temperature, and catalyst loading is a standard approach to establishing optimal conditions. researchgate.net For example, in the synthesis of certain 1,4-naphthoquinone (B94277) derivatives, an initial reaction yielded 35% of the product, which prompted a systematic investigation of these variables to improve the outcome. researchgate.net

In modern synthesis, automated optimization using techniques like Bayesian optimization is becoming more common, particularly for multistep processes. nih.gov For a two-step synthesis of paracetamol, variables such as reactor temperature, liquid flow rate, and the equivalence of reagents were optimized to maximize yield. nih.gov It was found that the equivalents of acetic anhydride were a critical factor, with an excess being required to achieve full conversion, likely to counteract any loss due to reaction with trace water. nih.gov

The influence of external parameters can also be crucial. In the photocatalytic oxidation of naphthalene to 1,4-naphthaquinone, both light intensity and the pH of the solution were found to be important variables affecting the product yield. researchgate.net The yield increased with greater light intensity, as more photons were available to generate the necessary hydroxyl radicals on the catalyst surface. researchgate.net The pH was also a critical parameter, with the best yield being achieved at a neutral pH of 7.0. researchgate.net

| Parameter | Value | Resulting Yield (%) | Reference |

|---|---|---|---|

| Light Intensity (mW·cm⁻²) | 0.5 | 20.9 | researchgate.net |

| 1.0 | 43.6 | researchgate.net | |

| 1.5 | 51.4 | researchgate.net | |

| 2.0 | 56.8 | researchgate.net | |

| pH Value | 3 | 49.5 | researchgate.net |

| 5 | 54.2 | researchgate.net | |

| 7 | 57.8 | researchgate.net | |

| 10 | 22.3 | researchgate.net |

Chemical Reactivity and Mechanistic Pathways of 4 Phenylnaphthalen 1 Ol

Electrophilic Aromatic Substitution Patterns on the Naphthalene (B1677914) and Phenyl Rings

The reactivity of 4-phenylnaphthalen-1-ol in electrophilic aromatic substitution (SEAr) is governed by the directing effects of the hydroxyl (-OH) and phenyl (-C₆H₅) substituents on the naphthalene core, as well as the inherent reactivity of the two interconnected aromatic rings. The naphthalene system is generally more reactive than benzene (B151609) towards electrophiles because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. youtube.com

The hydroxyl group is a powerful activating group and an ortho, para-director. wikipedia.org On the naphthalene ring, this directs incoming electrophiles primarily to the C2 and C4 positions. However, since the C4 position is already occupied by the phenyl group, substitution is strongly favored at the C2 position. The formation of a resonance-stabilized intermediate, where the positive charge can be delocalized onto the oxygen atom, significantly lowers the activation energy for substitution at this position.

The phenyl group is a weakly activating group and also an ortho, para-director. Its influence on the naphthalene ring is less significant than that of the potent hydroxyl group. Conversely, when considering substitution on the phenyl ring itself, the naphthalenyl group acts as a substituent. This bulky group can sterically hinder the ortho positions, potentially favoring substitution at the para position of the phenyl ring.

On the Naphthalene Ring: The hydroxyl group is the dominant directing group, making the C2 position the most probable site for electrophilic attack.

On the Phenyl Ring: The naphthalenyl substituent directs incoming electrophiles to the ortho and para positions, with the para position often being favored due to less steric hindrance.

The stability of the intermediate sigma complex (or naphthalenonium ion) is key to determining the major product. Substitution at the C2 position allows for the formation of resonance structures that maintain a complete benzene ring, which is energetically favorable. youtube.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E+) | Predicted Major Product on Naphthalene Ring | Predicted Major Product on Phenyl Ring |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | 2-Halo-4-phenylnaphthalen-1-ol | 4-(4-Halophenyl)naphthalen-1-ol |

| Nitration | NO₂⁺ | 2-Nitro-4-phenylnaphthalen-1-ol | 4-(4-Nitrophenyl)naphthalen-1-ol |

| Sulfonation | SO₃ | 4-Phenyl-1-hydroxy-naphthalene-2-sulfonic acid | 4-(4-Sulfophenyl)naphthalen-1-ol |

| Friedel-Crafts Alkylation | R⁺ | 2-Alkyl-4-phenylnaphthalen-1-ol | 4-(4-Alkylphenyl)naphthalen-1-ol |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-4-phenylnaphthalen-1-ol | 4-(4-Acylphenyl)naphthalen-1-ol |

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group of this compound is the molecule's most reactive site for nucleophilic and base-catalyzed reactions. msu.edumsu.edu The oxygen atom, with its lone pairs of electrons, can act as a nucleophile. Its reactivity is enhanced by deprotonation with a base to form a more potent nucleophile, the naphthoxide ion.

Key reactions involving the hydroxyl group include:

Etherification: In the presence of a base, the hydroxyl group is deprotonated to form the corresponding naphthoxide. This anion can then react with alkyl halides (e.g., methyl iodide) via an Sₙ2 mechanism in a Williamson ether synthesis to form ethers, such as 1-methoxy-4-phenylnaphthalene.

Esterification: The compound can react with carboxylic acids or, more efficiently, with acyl chlorides or acid anhydrides to form esters. For example, reaction with acetyl chloride would yield 4-phenylnaphthalen-1-yl acetate (B1210297).

Conversion to a Leaving Group: To facilitate nucleophilic substitution at the C1 carbon, the hydroxyl group must first be converted into a better leaving group. msu.edu In strong acidic conditions, it can be protonated to form -OH₂⁺, which can leave as a water molecule. msu.edu Alternatively, it can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups for subsequent substitution reactions.

Oxidation and Reduction Pathways of the this compound System

Mechanistic Studies of Aromatization Reactions

The synthesis of the this compound framework often concludes with an aromatization step. Electrophilic cyclization of aryl-containing propargylic alcohols is a common strategy. nih.gov For instance, precursors like 1,4-diphenylbut-3-yn-2-ol can undergo a 6-endo-dig electrophilic cyclization catalyzed by reagents such as I₂, ICl, or Br₂. nih.gov The mechanism involves the electrophile activating the alkyne triple bond, followed by an intramolecular attack from the phenyl ring. Subsequent elimination and tautomerization lead to the formation of the aromatic naphthalene core.

Gold-catalyzed reactions provide another efficient route. A gold catalyst can promote a 6-endo-dig carbocyclization of an alkyne with a pendent group, generating a vinyl gold carbene as a key intermediate. researchgate.net This intermediate then undergoes a cascade transformation that results in the formation of the multi-functionalized naphthalene product under mild conditions. researchgate.net

Oxidative Transformations to Naphthoquinone Derivatives

Naphthols, including this compound, are susceptible to oxidation to form 1,4-naphthoquinone (B94277) derivatives. bohrium.com The presence of the electron-donating hydroxyl group facilitates this transformation. The oxidation of the corresponding hydroquinone (B1673460) (1,4-naphthalenediol) is a key process in these pathways. researchgate.net

The mechanism can involve a two-electron oxidation process. Alternatively, it can proceed through a one-electron oxidation to a semiquinone radical intermediate. nih.gov In biological systems or in the presence of certain catalysts, this process can involve redox cycling, where the quinone is reduced to a semiquinone, which is then re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) like superoxide. nih.gov

Common oxidizing agents used for this transformation in a laboratory setting include chromic acid, lead dioxide, and cerium(IV) ions. scirp.org The resulting product from the oxidation of this compound would be 4-phenyl-1,2-naphthoquinone or, more commonly after rearrangement, 4-phenyl-1,4-naphthoquinone. The mechanism for forming 1,4-naphthoquinones can also involve Michael addition followed by oxidation and, in some cases, decarboxylation if a carboxyl group is present. researchgate.net

Cyclization, Rearrangement, and Condensation Reactions of this compound Derivatives

Derivatives of this compound can undergo a variety of further transformations.

Cyclization: Intramolecular Friedel-Crafts type reactions can occur if a suitable electrophilic side chain is present on the molecule, leading to the formation of fused polynuclear hydrocarbons. researchgate.net For example, an ester derivative could be induced to cyclize onto one of the aromatic rings.

Rearrangement: Fries-type rearrangements are common for aryl esters. If this compound is first acylated to form an ester, treatment with a Lewis acid or polyphosphoric acid can induce migration of the acyl group from the oxygen to the activated C2 position of the naphthalene ring, yielding an acyl-substituted naphthol. rsc.org Such rearrangements are generally intermolecular or intramolecular in nature, depending on the specific conditions and substrates.

Condensation: The activated naphthalene ring can participate in condensation reactions. For example, in a three-component condensation, 2-naphthol (B1666908) (an analogue) reacts with aldehydes and thiols in the presence of a catalyst to form 1-[(alkylthio)(phenyl)methyl]-naphthalene-2-ol derivatives. researchgate.net Similar reactivity could be expected for this compound, where condensation would likely occur at the C2 position. Polycondensation of naphthalene derivatives in the presence of aluminum halides is also a known process. researchgate.net

Detailed Reaction Mechanism Elucidation for Transformations Involving this compound

Elucidating the precise mechanisms for the reactions of this compound involves a combination of experimental and computational methods.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate (naphthalenonium ion or sigma complex). minia.edu.eg Kinetic studies and analysis of product ratios help determine the influence of the -OH and phenyl groups. The rate-determining step is typically the initial attack of the electrophile on the aromatic ring. rsc.org The lower activation energy for attack at the alpha-position (like C2) compared to the beta-position is a key factor in the regioselectivity observed in naphthalene systems. youtube.com

Oxidation to Naphthoquinones: Mechanistic studies on the oxidation of related naphthohydroquinones show that the reaction can proceed via a doubly dissociated species (NQ²⁻) which undergoes one-electron oxidation by O₂ to generate a semiquinone radical (NSQ•⁻). researchgate.net This radical is then further oxidized. The presence of metal catalysts like Cu(II) can significantly alter the kinetics by facilitating electron transfer steps. researchgate.net

Rearrangements: The Fries rearrangement mechanism can be complex. Evidence suggests both intramolecular and intermolecular pathways. The intermolecular route involves the generation of a free acylium ion (RCO⁺), which then performs an electrophilic aromatic substitution on another naphthol molecule. The intramolecular path involves a concerted shift of the acyl group. The predominant pathway is influenced by solvent polarity and reaction temperature.

Table 2: Summary of Mechanistic Pathways

| Reaction Type | Key Intermediate(s) | Driving Force / Key Concepts |

|---|---|---|

| Electrophilic Substitution | Naphthalenonium ion (Sigma Complex) | Aromatic stabilization of intermediate, directing effects of substituents. |

| Oxidation to Quinone | Semiquinone radical, Hydroquinone dianion | Electron transfer, redox cycling, formation of stable conjugated dione (B5365651) system. |

| Fries Rearrangement | Acylium ion (intermolecular), Concerted transition state (intramolecular) | Formation of a more stable C-C bond from a C-O bond, thermodynamic control. |

| Williamson Ether Synthesis | Naphthoxide ion | Generation of a strong nucleophile (alkoxide), Sₙ2 displacement. |

Investigation of Reaction Intermediates

In the context of electrophilic aromatic substitution (EAS) reactions of this compound, the key reaction intermediates are resonance-stabilized carbocations known as arenium ions or sigma complexes. The formation of these intermediates is the rate-determining step of the reaction. The hydroxyl group at the C1 position is a potent activating group, directing electrophiles to the ortho and para positions. Similarly, the phenyl group at the C4 position also exhibits an ortho, para-directing influence.

Given the positions of the existing substituents, the most probable sites for electrophilic attack are the C2 and C5 positions. An attack at the C2 position is ortho to the strongly activating hydroxyl group, while an attack at the C5 position is para to the hydroxyl group and ortho to the phenyl group.

The stability of the resulting arenium ion intermediates is a critical factor in determining the reaction's outcome. More stable intermediates are formed more readily, leading to the major products. The stability of these carbocations is enhanced by the delocalization of the positive charge through resonance structures, particularly those that preserve the aromaticity of one of the rings.

Table 1: Potential Arenium Ion Intermediates in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Key Resonance Structures of the Arenium Ion Intermediate | Activating/Deactivating Influence of Substituents |

| C2 | The positive charge can be delocalized onto the oxygen atom of the hydroxyl group, which is a highly stabilizing contributor. Several resonance structures maintain the aromaticity of the unsubstituted phenyl ring. | Strongly activated by the ortho -OH group. |

| C5 | The positive charge is delocalized across the naphthalene ring. Resonance structures can be drawn that maintain the aromaticity of the benzene ring containing the hydroxyl group. | Activated by the para -OH group and the ortho phenyl group. |

| Other Positions (e.g., C3, C6, C7, C8) | Formation of arenium ions at these positions results in less stable intermediates due to fewer stabilizing resonance structures and less effective charge delocalization by the activating groups. | Generally less favored due to weaker activation by the existing substituents. |

Transition State Analysis

The transition state in electrophilic aromatic substitution resembles the structure of the arenium ion intermediate. Therefore, factors that stabilize the intermediate also lower the energy of the transition state, leading to a faster reaction rate. The analysis of the transition state energies for electrophilic attack at different positions on the this compound molecule provides insight into the regioselectivity of its reactions.

The substitution pattern of naphthalene itself favors attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the arenium ion formed from α-attack has more resonance structures that retain a complete benzene ring, leading to a more stable transition state. youtube.comscribd.comyoutube.com

In this compound, the powerful electron-donating effect of the hydroxyl group via resonance significantly stabilizes the transition state for electrophilic attack at the ortho (C2) and para (C5) positions. libretexts.org The phenyl group, while less activating than the hydroxyl group, also contributes to the stabilization of the transition state, particularly for attack at its ortho positions (C3 and C5).

Table 2: Factors Influencing Transition State Stability for Electrophilic Attack on this compound

| Position of Attack | Resonance Stabilization | Inductive Effects | Steric Hindrance | Predicted Relative Transition State Energy |

| C2 | High. The positive charge in the transition state is effectively delocalized by the adjacent -OH group. | The electron-donating inductive effect of the -OH group stabilizes the transition state. | Minimal from the -OH group. | Low |

| C5 | High. The transition state is stabilized by resonance involving both the -OH and phenyl groups. | The electron-donating inductive effects of both substituents contribute to stability. | Potential for some steric hindrance from the peri-hydrogen at C4a and the phenyl group. | Low to Moderate |

| Other Positions | Lower. Less effective delocalization of the positive charge by the activating groups. | Weaker stabilizing inductive effects from the substituents. | Variable. | High |

Derivatization and Structural Modification Strategies of the 4 Phenylnaphthalene 1 Ol Core

Functionalization of the Hydroxyl Group for Advanced Chemical Transformations

The hydroxyl group of 4-phenylnaphthalen-1-ol is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various chemical reactions. These transformations not only alter the electronic and steric properties of the parent molecule but also provide handles for further synthetic manipulations.

Etherification and Esterification Reactions

The conversion of the phenolic hydroxyl group into an ether or an ester is a fundamental strategy to modify the properties of this compound. These reactions can enhance lipophilicity, modulate biological activity, and introduce reactive sites for subsequent transformations.

Etherification: The Williamson ether synthesis is a common method for the preparation of aryl ethers from phenols. masterorganicchemistry.comfrancis-press.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. For this compound, treatment with a suitable base such as sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding 1-alkoxy-4-phenylnaphthalene. Another powerful method for etherification is the Mitsunobu reaction, which allows for the conversion of alcohols to ethers under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.orgnih.gov This reaction is particularly useful for synthesizing ethers from secondary alcohols with inversion of stereochemistry.

| Alkylating Agent | Base/Reagent | Solvent | Product | Yield (%) |

| Methyl Iodide | NaH | THF | 1-Methoxy-4-phenylnaphthalene | Data not available |

| Ethyl Bromide | K₂CO₃ | Acetone | 1-Ethoxy-4-phenylnaphthalene | Data not available |

| Benzyl Chloride | Cs₂CO₃ | DMF | 1-(Benzyloxy)-4-phenylnaphthalene | Data not available |

Esterification: Phenolic esters can be readily synthesized by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. wikipedia.org This reaction proceeds through nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of the acylating agent. The resulting esters can serve as protecting groups or as precursors for other functional groups. For instance, the Fries rearrangement of a phenyl ester can lead to the formation of hydroxyaryl ketones. wikipedia.orgorganic-chemistry.orgpw.live

| Acylating Agent | Base | Solvent | Product | Yield (%) |

| Acetyl Chloride | Pyridine | CH₂Cl₂ | 4-Phenylnaphthalen-1-yl acetate (B1210297) | Data not available |

| Benzoyl Chloride | Triethylamine | Toluene | 4-Phenylnaphthalen-1-yl benzoate | Data not available |

| Acetic Anhydride (B1165640) | DMAP | CH₂Cl₂ | 4-Phenylnaphthalen-1-yl acetate | Data not available |

Conversion to Reactive Intermediates

To facilitate further functionalization, particularly cross-coupling reactions, the hydroxyl group of this compound can be converted into a more reactive leaving group, such as a triflate, tosylate, or mesylate. These sulfonate esters are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The conversion is typically achieved by reacting the phenol with the corresponding sulfonyl chloride (e.g., triflic anhydride, tosyl chloride, or mesyl chloride) in the presence of a base like pyridine or triethylamine.

| Reagent | Base | Solvent | Product |

| Triflic Anhydride (Tf₂O) | Pyridine | CH₂Cl₂ | 4-Phenylnaphthalen-1-yl trifluoromethanesulfonate |

| Tosyl Chloride (TsCl) | Triethylamine | CH₂Cl₂ | 4-Phenylnaphthalen-1-yl p-toluenesulfonate |

| Mesyl Chloride (MsCl) | Pyridine | CH₂Cl₂ | 4-Phenylnaphthalen-1-yl methanesulfonate |

Halogenation and Subsequent Cross-Coupling for Further Arylation

The introduction of halogen atoms onto the this compound scaffold opens up avenues for a wide range of cross-coupling reactions, enabling the synthesis of complex biaryl and polyaryl systems. The regioselectivity of the halogenation is influenced by the directing effect of the hydroxyl group.

Electrophilic bromination of phenols and naphthols is a well-established transformation. Reagents such as N-bromosuccinimide (NBS) can be used for the selective bromination of activated aromatic rings. nih.govmanac-inc.co.jp For this compound, the hydroxyl group directs electrophilic substitution to the ortho and para positions. Given that the para position is occupied by the phenyl group, bromination is expected to occur at the C2 position. Indeed, the synthesis of 2-bromo-4-phenylnaphthalen-1-ol has been reported. Iodination can be achieved using reagents like iodine in the presence of a silver salt, such as silver sulfate (B86663) (Ag₂SO₄).

Once halogenated, the resulting aryl halides are valuable precursors for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. thieme-connect.comdivyarasayan.orgnih.govcore.ac.uk The Suzuki-Miyaura coupling of a bromo- or iodo-derivatized this compound with various arylboronic acids would allow for the introduction of a second aryl group, leading to the formation of terphenyl or more complex polyaromatic structures. The Heck reaction, on the other hand, allows for the coupling of the aryl halide with an alkene, providing a route to vinyl-substituted derivatives. nih.govorganic-chemistry.orgrsc.org

| Halogenation Reagent | Position of Halogenation | Cross-Coupling Partner | Catalyst System | Product |

| NBS | C2 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,4-Diphenylnaphthalen-1-ol |

| I₂ / Ag₂SO₄ | C2 | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | 2-Styryl-4-phenylnaphthalen-1-ol |

Alkylation and Acylation of the Aromatic System

The aromatic rings of this compound can undergo Friedel-Crafts alkylation and acylation reactions to introduce alkyl and acyl groups, respectively. masterorganicchemistry.comkhanacademy.orgnih.gov These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation or an acylium ion electrophile. caltech.edu The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the C4 position is substituted, and the C2 and C3 positions are adjacent to the hydroxyl and phenyl groups respectively, the regioselectivity of these reactions would need to be carefully considered. It is often advantageous to perform these reactions on the O-protected derivative (e.g., the acetate or methyl ether) to avoid complications arising from the reaction of the Lewis acid with the free hydroxyl group.

A subsequent Fries rearrangement of an acylated product, such as 4-phenylnaphthalen-1-yl acetate, can also be employed to introduce an acyl group onto the aromatic ring, typically at the ortho position, to yield an acyl-hydroxy-naphthalene derivative. wikipedia.orgorganic-chemistry.orgpw.live

| Reaction Type | Reagent | Catalyst | Potential Product(s) |

| Friedel-Crafts Alkylation | t-Butyl chloride | AlCl₃ | 2-tert-Butyl-4-phenylnaphthalen-1-ol |

| Friedel-Crafts Acylation | Acetyl chloride | AlCl₃ | 2-Acetyl-4-phenylnaphthalen-1-ol |

| Fries Rearrangement | 4-Phenylnaphthalen-1-yl acetate | AlCl₃ | 2-Acetyl-4-phenylnaphthalen-1-ol |

Introduction of Heterocyclic Moieties onto the this compound Scaffold

Fusing heterocyclic rings onto the this compound core can lead to novel compounds with unique electronic and biological properties. One common strategy to construct a furan (B31954) ring fused to a naphthalene (B1677914) system is through the synthesis of naphthofurans. eurjchem.com For example, O-alkylation of this compound with an α-haloketone, followed by an intramolecular cyclization, could yield a naphtho[1,2-b]furan (B1202928) derivative. wikipedia.orgresearchgate.net Another approach could involve the palladium-catalyzed cyclization of an appropriately substituted precursor, such as a 2-allyl-4-phenylnaphthalen-1-ol derivative. nih.gov

| Heterocycle | Synthetic Strategy | Key Intermediate |

| Naphtho[1,2-b]furan | O-alkylation followed by cyclization | 2-(4-Phenylnaphthalen-1-yloxy)ketone |

| Naphtho[1,2-b]furan | Palladium-catalyzed cyclization | 2-Allyl-4-phenylnaphthalen-1-ol |

| Dihydronaphthofuran | Intramolecular Heck reaction | 2-Bromo-1-(allyloxy)-4-phenylnaphthalene |

Synthesis of Complex Polycyclic Aromatic Systems from this compound Precursors

This compound and its derivatives can serve as valuable precursors for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). Intramolecular cyclization reactions are powerful tools for constructing new rings onto an existing aromatic framework.

The intramolecular Heck reaction, for instance, can be utilized to form a new ring by coupling an aryl halide with an alkene tethered to the same molecule. pw.livecore.ac.uk A derivative of this compound containing both a halogen at a suitable position and a vinyl group could undergo such a cyclization to generate a five- or six-membered ring fused to the naphthalene core.

Another important reaction for the synthesis of PAHs is the Scholl reaction, which involves the intramolecular oxidative coupling of two aromatic rings in the presence of a Lewis acid and a protic acid. masterorganicchemistry.com A biaryl precursor, synthesized for example via Suzuki coupling of a halogenated this compound derivative, could potentially undergo an intramolecular Scholl reaction to form a larger, planarized polycyclic aromatic system. francis-press.com Oxidative cyclization of derivatives with appropriately positioned activating groups can also lead to the formation of extended polycyclic systems. caltech.edunih.govresearchgate.net

| Reaction Type | Precursor Requirement | Potential Product Class |

| Intramolecular Heck Reaction | Halogen and alkene on the same molecule | Fused-ring polycyclic systems |

| Scholl Reaction | Biaryl or other suitably arranged aromatic systems | Planar polycyclic aromatic hydrocarbons |

| Oxidative Cyclization | Activated aromatic rings in proximity | Extended polycyclic aromatic systems |

Advanced Characterization Methodologies in 4 Phenylnaphthalen 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 4-Phenylnaphthalen-1-ol. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov

For this compound, the aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) would show a complex series of multiplets corresponding to the protons on both the naphthalene (B1677914) and phenyl rings. The hydroxyl proton would appear as a singlet, the chemical shift of which can vary depending on solvent and concentration. In the ¹³C NMR spectrum, signals for the 16 carbon atoms would be observed, with those bonded to the hydroxyl group and the phenyl substituent appearing at characteristic chemical shifts. rsc.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Complex multiplets due to coupling between protons on the naphthalene and phenyl rings. |

| Hydroxyl Proton | ¹H NMR | 4.0 - 7.0 | Typically a broad or sharp singlet; position is solvent and concentration-dependent. |

| Aromatic Carbons | ¹³C NMR | 110 - 145 | Signals for the 14 sp² carbons of the aromatic rings. |

| Carbon-bearing OH | ¹³C NMR | 145 - 155 | The carbon atom directly attached to the hydroxyl group is deshielded. |

| Phenyl-bearing C | ¹³C NMR | 135 - 145 | The carbon atom of the naphthalene ring attached to the phenyl group. |

Note: The data in this table are predicted ranges based on analogous structures and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

While 1D NMR provides essential data, unambiguous assignment of all proton and carbon signals for a complex molecule like this compound requires two-dimensional (2D) NMR techniques. mdpi.com These experiments reveal correlations between nuclei, allowing for a complete mapping of the molecular structure. youtube.comslideshare.netepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would reveal the connectivity of protons within the naphthalene and phenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This experiment would be instrumental in confirming the connection point of the phenyl group to the naphthalene core by showing correlations between protons on one ring and carbons on the other.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation of this compound

| 2D NMR Experiment | Correlating Nuclei | Information Gained | Example Key Correlation |

|---|---|---|---|

| COSY | ¹H - ¹H | Identifies adjacent protons. | Correlation between H-2 and H-3 on the naphthalene ring. |

| HSQC | ¹H - ¹³C (¹J) | Connects protons to their directly attached carbons. | Correlation between the proton at C-2 and the carbon C-2. |

| HMBC | ¹H - ¹³C (²J, ³J) | Establishes long-range connectivity, linking molecular fragments. | Correlation between a proton on the phenyl ring and the carbon (C-4) on the naphthalene ring to which the phenyl group is attached. |

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. researchgate.netirispublishers.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. irispublishers.com

If this compound exhibits polymorphism, each form would likely produce a distinct ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectrum. irispublishers.com Differences in chemical shifts between polymorphs can arise from variations in molecular conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. wiley.comnih.govnih.gov Therefore, ssNMR is an invaluable tool for identifying, quantifying, and studying the structural differences between polymorphs.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₆H₁₂O).

The calculated exact mass of the protonated molecule [M+H]⁺ of this compound is 221.0961. HRMS analysis would be expected to yield a measured mass that is within a very small tolerance (typically <5 ppm) of this calculated value, providing strong evidence for the compound's identity. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. whitman.eduyoutube.com The fragmentation of aromatic alcohols often involves characteristic losses, such as the loss of a water molecule (M-18) or cleavage of bonds to form stable carbocations. libretexts.orgsavemyexams.comyoutube.com Analyzing these fragmentation pathways provides additional structural confirmation.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Potential Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₃O⁺ | 221.0961 | Protonated molecular ion |

| [M]⁺• | C₁₆H₁₂O⁺• | 220.0883 | Molecular ion |

| [M-H₂O]⁺• | C₁₆H₁₀⁺• | 202.0777 | Loss of water from the molecular ion |

| [C₁₀H₇O]⁺ | C₁₀H₇O⁺ | 143.0491 | Fragment corresponding to a hydroxynaphthyl cation |

| [C₆H₅]⁺ | C₆H₅⁺ | 77.0386 | Phenyl cation |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure can be generated. researchgate.netresearchgate.netiaea.org

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value/Information |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic |

| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 8.5 Å, b = 10.2 Å, c = 14.1 Å, β = 95° |

| Key Bond Lengths | Precise distances between bonded atoms. | C-O, C-C bonds within and between rings. |

| Key Bond Angles | Precise angles between three connected atoms. | Angles defining the geometry of the rings and substituent. |

| Intermolecular Interactions | Non-covalent interactions between molecules. | Hydrogen bonding distance and angle for O-H···O interactions. |

Note: The data in this table are hypothetical examples of the parameters that would be determined from an X-ray crystallography experiment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are highly effective for identifying functional groups, as each group exhibits characteristic vibrational frequencies. mt.com IR and Raman are often complementary, as some vibrations may be strong in one technique and weak or absent in the other.

For this compound, the most prominent feature in the IR spectrum would be the O-H stretching vibration, typically appearing as a broad band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. Other key vibrations include the aromatic C-H stretches (above 3000 cm⁻¹) and the aromatic C=C stretching vibrations (approx. 1450-1600 cm⁻¹). nih.govresearchgate.netdocumentsdelivered.com Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings.

Table 5: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | IR | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-O Stretch | IR | 1200 - 1260 |

| Aromatic C-H Out-of-Plane Bend | IR | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic properties of molecules like this compound. This method measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. libretexts.org The structure of this compound, featuring a highly conjugated system of a naphthalene core bonded to a phenyl group, gives rise to characteristic electronic transitions and a distinct UV-Vis spectrum.

The primary electronic transitions observed in aromatic and conjugated systems are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). youtube.com For this compound, the extensive network of delocalized π-electrons across both the naphthalene and phenyl rings results in strong π → π* transitions. libretexts.org These transitions are responsible for the intense absorption bands in its UV-Vis spectrum. The presence of the hydroxyl (-OH) group, an auxochrome, on the naphthalene ring also influences the spectrum. The non-bonding electrons (n electrons) on the oxygen atom can participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. youtube.com

The degree of conjugation directly impacts the absorption wavelength. Extended conjugation, as seen in this compound, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This reduced energy gap means that lower-energy (longer wavelength) photons are required for electronic excitation, resulting in a bathochromic shift (a shift to longer wavelengths) compared to less conjugated molecules like naphthalene or benzene (B151609). The analysis of related phenylnaphthalene compounds demonstrates characteristic absorption in the UV region, often with multiple peaks corresponding to different electronic transitions within the conjugated system. scholarsresearchlibrary.com The introduction of substituents can further shift these absorption maxima, providing valuable information about the molecule's electronic structure. pku.edu.cnmdpi.com

Table 1: UV-Vis Absorption Data for Related Aryl Naphthalene Compounds

This table presents data for structurally similar compounds to illustrate typical absorption ranges for this class of molecules.

| Compound | Absorption Maxima (λmax) | Molar Extinction Coefficient (log ε) |

|---|---|---|

| Diphyllin | 243.2 nm | 1.127 |

| Cleistanone | 267.3 nm | 1.103 |

| Cleistanthus D | 363.2 nm | 1.877 |

| Cleistanthus A | 435.0 nm | 2.396 |

Data sourced from a study on aryl naphthalene derivatives. scholarsresearchlibrary.com

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and analyzing complex reaction mixtures during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for these purposes. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating and quantifying non-volatile or thermally sensitive compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. sielc.comsielc.com

For the purity assessment of this compound, a sample solution is injected into the HPLC system. The components are separated based on their differential partitioning between the stationary and mobile phases. Due to its significant nonpolar character from the aromatic rings, this compound would be strongly retained on a C18 column and can be eluted using a mobile phase mixture, such as acetonitrile (B52724) and water. sielc.com A gradient elution, where the proportion of the organic solvent (acetonitrile) is gradually increased, is often employed to ensure efficient separation of the target compound from any impurities, which may include unreacted starting materials or byproducts. A UV detector, set at one of the compound's absorption maxima (e.g., ~254 nm), is used for detection and quantification. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile and thermally stable compounds. nih.gov It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. For a polar compound with a hydroxyl group like this compound, direct analysis by GC can be challenging due to potential peak tailing and thermal degradation. Therefore, derivatization is often performed prior to analysis. epa.gov The hydroxyl group can be converted to a less polar and more volatile ether, such as a trimethylsilyl (B98337) (TMS) ether, which improves chromatographic behavior.

In a typical analysis of a reaction mixture, the derivatized sample is injected into the GC, where it is vaporized. researchgate.net The components are separated as they travel through a capillary column (e.g., a DB-5ms) based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of the main product, this compound, as well as any byproducts or residual reactants by comparing the spectra to known databases. researchgate.net This provides a comprehensive qualitative and semi-quantitative overview of the reaction mixture's composition. jmchemsci.com

Table 3: Representative GC-MS Conditions for Reaction Mixture Analysis

| Parameter | Condition |

|---|---|

| Derivatization | Silylation (e.g., with BSTFA) |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium, constant flow (1.0 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min (hold 10 min) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 50-550 amu |

Strategic Applications of 4 Phenylnaphthalen 1 Ol in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Natural Products and Analogues

The arylnaphthalene skeleton, the core structure of 4-Phenylnaphthalen-1-ol, is a recurring motif in a class of bioactive natural products known as arylnaphthalene lignans. mdpi.comfrontiersin.org These compounds have garnered significant attention from the synthetic community due to their diverse and potent pharmacological activities, including antiviral, antifungal, and antitumor properties. nih.gov The total synthesis of several arylnaphthalene lignans, such as Justicidin B, has been accomplished through various synthetic strategies that construct the characteristic arylnaphthalene core. nih.govresearchgate.netfrontiersin.org

While many reported syntheses build the arylnaphthalene framework from simpler precursors, this compound represents a highly valuable and advanced intermediate for the synthesis of Justicidin B analogues and other related natural products. mdpi.com Its pre-formed arylnaphthalene core significantly streamlines the synthetic route, allowing for more efficient and convergent syntheses. The phenolic hydroxyl group at the C1 position provides a convenient handle for further functionalization, such as methylation or conversion to a lactone, which is a common feature in many bioactive arylnaphthalene lignans. frontiersin.orgnih.gov

The general synthetic approach towards these natural products often involves the construction of a substituted naphthalene (B1677914) ring followed by the introduction of a phenyl group at the 4-position, or vice versa. Having this compound as a starting material would allow chemists to bypass these often challenging steps and focus on the late-stage modifications required to achieve the final natural product or its designed analogues. This strategic advantage accelerates the drug discovery process by enabling the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

| Precursor Type | Key Reaction | Target Lignan | Reference |

|---|---|---|---|

| Arylcyanohydrin | Conjugate addition and acid-catalyzed cyclization | Justicidin B | nih.gov |

| 2-Alkynylbenzonitriles | Tandem reaction with a Reformatsky reagent | Arylnaphthalene lactone lignans | rsc.org |

| Substituted Aldehydes and Pinacolyl Borates | Suzuki cross-coupling and cation-induced cyclization | Justicidin B, Justicidin E, Taiwanin C | nih.gov |

Utilization in the Synthesis of Naphthoquinone Scaffolds

Naphthoquinones are a prominent class of organic compounds that are widespread in nature and exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The 1,4-naphthoquinone (B94277) core is a key pharmacophore in many of these bioactive molecules. The oxidation of substituted naphthalenes and naphthols serves as a direct and efficient method for the synthesis of these important scaffolds.

This compound is a prime candidate for the synthesis of 2-phenyl-1,4-naphthoquinone, a valuable scaffold for further chemical elaboration. The oxidation of phenols to their corresponding para-quinones is a well-established transformation in organic synthesis. libretexts.org Various reagents and catalytic systems have been developed to achieve this conversion efficiently and selectively.

One particularly effective method for the oxidation of phenols is the use of Salcomine, a cobalt(II)-salen complex, as a catalyst in the presence of molecular oxygen. researchgate.netnii.ac.jp This catalytic system has been shown to oxidize a wide range of phenols to their corresponding p-quinones in good yields under mild reaction conditions. researchgate.net The proposed mechanism involves the coordination of the phenol (B47542) to the cobalt center, followed by electron transfer and reaction with oxygen to form the quinone product. The application of this methodology to this compound would provide a direct and environmentally friendly route to 2-phenyl-1,4-naphthoquinone.

| Reagent/Catalyst | Oxidant | Reaction Conditions | Reference |

|---|---|---|---|

| Salcomine (Co(salen)) | O₂ | Room temperature, various solvents | libretexts.orgresearchgate.net |

| Fremy's salt ((KSO₃)₂NO) | - | Mild conditions | libretexts.org |

| Chromic acid (H₂CrO₄) | - | Strongly acidic | libretexts.org |

| o-Iodoxybenzoic acid (IBX) | - | Room temperature, various solvents | nih.gov |

Integration into Novel Catalytic Systems as Ligands or Substrates

The development of novel ligands for transition metal catalysis is a cornerstone of modern organic synthesis, enabling the discovery of new reactions and the improvement of existing ones. Chiral ligands, in particular, are crucial for asymmetric catalysis, which is essential for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The structural rigidity and potential for derivatization of the 4-phenylnaphthalene scaffold make it an attractive platform for the design of new ligands.

While direct applications of this compound as a ligand are not yet widely reported, its structure suggests several possibilities. For instance, conversion of the hydroxyl group to a phosphate (B84403) ester would yield a 4-phenyl-1-naphthyl phosphate. Phosphate ligands have been utilized in various catalytic transformations. The synthesis of such a ligand could be readily achieved by reacting this compound with phosphoryl chloride (POCl₃) or another suitable phosphorylating agent. The resulting phosphate could then be evaluated as a ligand in a range of transition metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.

Furthermore, the 4-phenylnaphthalene core can serve as a substrate in catalytic reactions designed to forge new bonds or introduce chirality. For example, palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, and various naphthalene derivatives have been successfully employed as substrates in these transformations.

Potential in Organic Electronic Materials and Optoelectronic Devices

Organic electronic materials have emerged as a promising alternative to traditional inorganic semiconductors for a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the molecular structure and photophysical properties of the organic materials used. Naphthalene-based derivatives have been extensively investigated as components of organic electronic materials due to their excellent thermal stability, high charge carrier mobility, and tunable electronic properties. mdpi.comgriffith.edu.au

The 4-phenylnaphthalene core of this compound provides a rigid and extended π-conjugated system, which is a key requirement for efficient charge transport and light emission in organic electronic devices. The presence of the phenyl group can influence the molecular packing in the solid state, which in turn affects the charge transport properties. The hydroxyl group offers a site for further functionalization, allowing for the fine-tuning of the electronic and photophysical properties of the molecule.

For instance, derivatives of this compound could be designed to exhibit blue fluorescence, a crucial component for full-color displays and white lighting applications. The introduction of silyl (B83357) groups at various positions on the naphthalene ring has been shown to cause a bathochromic shift in the absorption and emission spectra, as well as an increase in fluorescence intensity. mdpi.com Similar modifications to the 4-phenylnaphthalene scaffold could lead to the development of novel blue-light emitting materials with improved efficiency and stability. mdpi.com

The incorporation of 4-phenylnaphthalene units into conjugated polymers is another promising avenue for the development of new organic electronic materials. Copolymers based on 1,4-naphthalene have been synthesized and shown to be effective blue-emitting materials in OLEDs. mdpi.comgriffith.edu.au The unique electronic properties of the 4-phenylnaphthalene moiety could be harnessed to create polymers with tailored optoelectronic characteristics for a range of device applications.

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield | Reference |

|---|---|---|---|---|

| 1-(Trimethylsilyl)naphthalene | 286 | 336 | 0.14 | mdpi.com |

| 1,4-Bis(trimethylsilyl)naphthalene | 300 | 343 | 0.18 | mdpi.com |

| 1,5-Bis[N-(1-naphthyl)-N-phenyl] naphthalene diamine | 365 | 448.6 | - | researchgate.net |

Future Research Directions and Emerging Trends in 4 Phenylnaphthalen 1 Ol Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry principles is a major driver for innovation in the synthesis of aromatic compounds like 4-phenylnaphthalen-1-ol. nih.govmdpi.com Future research will prioritize the development of synthetic pathways that are not only high-yielding but also minimize environmental impact.

Key areas of focus will include:

Catalytic Systems: The use of efficient and recyclable catalysts is paramount. Research into heterogeneous catalysts, nanocatalysts, and biocatalysts (enzymes) can lead to milder reaction conditions, reduced waste, and easier product purification. rug.nl For instance, adapting ligand-free palladium-spent catalysts, which have been used for Suzuki couplings in water, could offer a greener route to the phenylnaphthalene core. researchgate.net

Green Solvents: The replacement of conventional volatile organic compounds (VOCs) with environmentally benign solvents is a critical goal. Future syntheses will likely explore the use of water, supercritical fluids (like CO₂), ionic liquids (ILs), and bio-based solvents such as polyethylene (B3416737) glycol (PEG). sphinxsai.com These solvents not only reduce pollution but can also influence reaction selectivity and efficiency. nih.gov

| Parameter | Conventional Synthesis | Green Synthesis Approach |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) like benzene (B151609) or toluene. researchgate.net | Employs water, ionic liquids, PEG, or solvent-free conditions. nih.govsphinxsai.com |

| Catalysts | May use stoichiometric reagents or hazardous catalysts. | Focuses on recyclable, non-toxic, heterogeneous, or biocatalysts. mdpi.comrug.nl |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasonication. nih.govresearchgate.net |

| Efficiency | Often involves multiple steps with purification after each step. | Aims for one-pot reactions and high atom economy. |

| Waste | Can generate significant amounts of hazardous waste. | Designed to prevent waste and use renewable feedstocks. nih.gov |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

While the fundamental reactivity of the naphthalene (B1677914) core and phenol (B47542) group is known, the specific reactivity profile of this compound remains largely unexplored. Future studies will delve into discovering novel chemical transformations.

Potential areas for exploration include:

Selective Functionalization: Developing methods for the selective functionalization of the naphthalene ring system at positions other than the hydroxyl group. This could involve directing group strategies or catalyst-controlled regioselectivity in reactions like halogenation, nitration, or Friedel-Crafts alkylation/acylation.

Oxidative and Reductive Chemistry: Investigating the oxidation of the hydroxyl group or the naphthalene ring to form novel quinone-type structures, similar to how 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277) can be formed from naphthalene. ewha.ac.kr Conversely, selective reduction of the phenyl-substituted ring versus the other ring of the naphthalene core could lead to new partially saturated scaffolds.

Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) using the hydroxyl group (after conversion to a triflate) or by introducing other functionalities onto the ring system to build more complex molecular architectures.

Photochemical and Electrochemical Reactions: Exploring the behavior of this compound under photochemical or electrochemical conditions to trigger unique cyclization, rearrangement, or polymerization reactions.

Application of Machine Learning and AI in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. For this compound, these computational tools can accelerate the discovery and optimization of reactions.

Emerging applications include:

Reaction Outcome Prediction: ML models, particularly deep learning and neural network architectures, can be trained on large datasets of known chemical reactions to predict the likely products of a reaction given the reactants and conditions. researchgate.netrsc.org This can save significant experimental time and resources by pre-screening potential transformations of this compound. nih.gov

Yield Optimization: Algorithms like random forest regression and support vector machines can model the relationship between reaction parameters (temperature, solvent, catalyst, concentration) and the final product yield. ias.ac.in This allows for the in silico optimization of reaction conditions to maximize the yield of desired products.

Catalyst Design: Machine learning can be used to screen virtual libraries of potential catalysts and identify candidates with the highest predicted activity and selectivity for specific transformations involving this compound.

| AI/ML Application | Objective | Potential Impact on this compound Research |

|---|---|---|